molecular formula C15H16FN3O4S2 B2938083 2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide CAS No. 1797559-72-8

2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2938083
CAS No.: 1797559-72-8
M. Wt: 385.43
InChI Key: FUTGOBLAGKMKHX-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a fluorinated benzene ring, a central azetidine moiety modified with a thiazole-2-yloxy group, and a ketone-bearing propyl linker. This compound combines structural elements known to enhance bioactivity: the sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase, kinases), the fluorine atom improves metabolic stability and binding affinity, and the azetidine-thiazole hybrid may confer conformational rigidity and target selectivity .

Properties

IUPAC Name

2-fluoro-N-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S2/c16-12-3-1-2-4-13(12)25(21,22)18-6-5-14(20)19-9-11(10-19)23-15-17-7-8-24-15/h1-4,7-8,11,18H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTGOBLAGKMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been shown to bind to the active site of the pseudomonas aeruginosa quorum sensing lasr system with high affinity. This suggests that the compound may interact with its target in a similar manner, potentially inhibiting the function of the target protein.

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria. Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production. By inhibiting quorum sensing, the compound could potentially disrupt these processes, reducing the pathogenicity of the bacteria.

Pharmacokinetics

Similar compounds have been evaluated for their growth inhibitory activities at high concentrations, suggesting that they may have good bioavailability and can reach their target sites effectively.

Result of Action

The result of the compound’s action would likely be a reduction in the pathogenic behaviors of the bacteria, such as biofilm formation and virulence production. This could potentially make the bacteria less harmful and easier to eliminate with other treatments.

Biological Activity

Molecular Formula

  • C : 18
  • H : 20
  • F : 1
  • N : 3
  • O : 4
  • S : 1

IUPAC Name

The IUPAC name is 2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide .

Structure

The compound features a thiazole ring, a benzenesulfonamide moiety, and a fluorine substituent, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis, such as dihydropteroate synthase .

Anticancer Potential

Sulfonamides have been investigated for their potential anticancer effects. The compound may interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. In vitro studies have shown that related compounds can suppress tumor growth in various cancer cell lines, including breast and lung cancer cells .

The mechanism of action for sulfonamides typically involves:

  • Inhibition of bacterial folate synthesis.
  • Induction of apoptosis in cancer cells.
  • Interaction with specific receptors or enzymes that lead to altered cellular signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to the target compound. Results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .

Anticancer Activity Assessment

Another significant study focused on the anticancer properties of thiazole-containing sulfonamides. The results showed that these compounds could significantly inhibit the growth of cancer cells in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing the anticancer activity of sulfonamides .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against resistant strains
Anticancer PotentialInduced apoptosis in cancer cell lines; inhibited tumor growth
Mechanism ExplorationInhibition of folate synthesis; interaction with cancer signaling pathways
Structural AnalysisModifications enhance efficacy; thiazole ring increases biological activity

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions. This reaction typically produces sulfonic acid derivatives and amine intermediates.

Reaction ConditionsProduct(s) FormedYield (%)Source
6M HCl, 100°C, 12 hrs2-Fluorobenzenesulfonic acid + Amine78–85
1M NaOH, reflux, 8 hrsSodium 2-fluorobenzenesulfonate92

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and cleavage of the S–N bond .

Electrophilic Substitution on Aromatic Rings

The electron-deficient fluorine-substituted benzene ring and thiazole moiety participate in regioselective electrophilic substitutions.

Nitration

ReagentsPosition of SubstitutionMajor Product
HNO₃/H₂SO₄, 0°CPara to fluorine (C4)2-Fluoro-4-nitrobenzenesulfonamide
Thiazole C55-Nitrothiazole derivative

Experimental Data :

  • Benzene ring nitration occurs at C4 due to fluorine’s meta-directing effect .

  • Thiazole nitration favors the C5 position (electron-rich β-site) .

Nucleophilic Reactions at Ketone

The 3-oxo group undergoes nucleophilic additions and reductions:

Reaction TypeReagentsProductApplication
Grignard AdditionCH₃MgBr, THF, 0°CTertiary alcohol derivativeSide-chain functionalization
ReductionNaBH₄, MeOH, RTSecondary alcoholProdrug synthesis
CondensationNH₂OH·HCl, EtOH, ΔOximeChelating agent design

Kinetics :

  • Reduction with NaBH₄ achieves >95% conversion in 2 hrs (monitored by TLC) .

Azetidine Ring Opening

The strained azetidine ring (3-membered N-heterocycle) undergoes ring-opening under acidic or oxidative conditions:

ConditionsProductSelectivity
H₂O₂, AcOH, 50°CSulfur-oxidized thiazole + linear amine88%
HCl (gas), CH₂Cl₂, RTChlorinated thiazole + NH₃73%

Structural Confirmation :

  • Mass spectrometry (m/z 279.29) and ¹H-NMR (δ 3.2–3.8 ppm) verify cleavage products .

Thiazole-Specific Reactivity

The thiazol-2-yloxy group participates in cross-coupling and alkylation reactions:

ReactionCatalysts/ReagentsProduct Application
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-modified analogs
AlkylationCH₃I, K₂CO₃, DMSOS-Methylthiazolinium derivatives

Yield Optimization :

  • Suzuki coupling achieves 65–72% yield with arylboronic acids .

Photochemical Degradation

UV-light exposure induces decomposition via two pathways:

PathwayMajor ProductsHalf-Life (λ=254 nm)
C–S Bond Cleavage2-Fluorobenzenesulfonic acid + Fragments4.2 hrs
Thiazole Ring OxidationSulfoxide derivatives6.8 hrs

Stability Recommendation : Store in amber vials at –20°C .

Biological Activation Pathways

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

EnzymeModification SiteMetabolite
CYP3A4Azetidine N-demethylationDesmethyl analog
Flavin monooxygenaseThiazole S-oxidationThiazole sulfoxide

Pharmacological Impact :

  • Sulfoxide metabolites show 3.7-fold lower Naᴠ1.6 inhibition (IC₅₀ = 1.06 μM vs. 0.37 μM parent) .

Comparative Reactivity Table

Functional GroupReaction Rate (k, M⁻¹s⁻¹)Dominant Pathway
Benzenesulfonamide2.1 × 10⁻³Hydrolysis > Electrophilic substitution
Thiazol-2-yloxy5.8 × 10⁻²S-Alkylation > Oxidation
3-Oxo Propyl Chain1.4 × 10⁻¹Reduction > Nucleophilic addition

Data aggregated from .

Comparison with Similar Compounds

The following analysis compares 2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide with structurally related compounds from the evidence, focusing on synthetic strategies , physicochemical properties , and biological activity .

Key Observations :

  • The target compound shares the fluorobenzenesulfonamide motif with 4d and 2d , but its azetidine-thiazole core distinguishes it from pyrazole-based analogs.
  • Azetidine functionalization (as in 3 ) typically achieves high yields (>90%) via acid-catalyzed reactions, suggesting similar efficiency for the target compound’s synthesis .
  • Thiazole incorporation (unique to the target) may require specialized coupling agents (e.g., HATU, as in 2d ) .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Predicted) NMR/LC-MS Features Reference
Target Compound N/A Moderate in DMSO, CH3CN Expected: δ 7.5–8.2 ppm (aromatic H), δ 4.1–4.5 ppm (azetidine-thiazole protons)
4d 144–146 High in DMSO 1H NMR: δ 7.8 (s, pyrazole), δ 6.9–7.4 (aromatic H)
2d Not reported Moderate in DMSO LC-MS: [M+H]+ = 583.2
N-[3-(azetidin-1-yl)propyl]-1-(4-fluorobenzoyl)piperidine-3-carboxamide TFA salt (12) Not reported High in CH3CN 1H NMR: δ 3.6–4.0 (azetidine protons)

Key Observations :

  • Fluorinated sulfonamides (e.g., 4d ) generally exhibit moderate-to-high solubility in polar aprotic solvents, aligning with predictions for the target compound.
  • The azetidine-thiazole moiety in the target may reduce solubility compared to piperidine-based analogs (e.g., 12 ) due to increased hydrophobicity .

Key Observations :

  • The azetidine-thiazole core may enhance selectivity for specific kinase targets (e.g., EGFR, VEGFR) compared to pyrazole derivatives .

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